molecular formula C10H10BrF3 B2534650 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene CAS No. 139148-44-0

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

Cat. No.: B2534650
CAS No.: 139148-44-0
M. Wt: 267.089
InChI Key: ZIYZKUKDQBZDSA-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene can be synthesized through the addition of hydrogen bromide to 1-phenylpropene. This reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation Reactions: Alcohols or ketones.

    Reduction Reactions: Hydrocarbons.

Scientific Research Applications

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • 1-(1-Bromopropyl)-3-chloro-5-(trifluoromethyl)benzene
  • 1-(1-Bromopropyl)-2-fluoro-4-(trifluoromethyl)benzene

Comparison: 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromopropyl and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-bromopropyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZKUKDQBZDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139148-44-0
Record name 1-(1-bromopropyl)-4-(trifluoromethyl)benzene
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